molecular formula C25H32N6O4 B2937474 5-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 901007-95-2

5-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Numéro de catalogue: B2937474
Numéro CAS: 901007-95-2
Poids moléculaire: 480.569
Clé InChI: DHEODXGLOQGNSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This product is the chemical compound 5-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide, supplied for research and development purposes. It is assigned the CAS registry number 901007-95-2 . The compound has a molecular formula of C 25 H 32 N 6 O 4 and a molecular weight of 480.56 g/mol . This substance is part of a class of 1,2,3-triazole-4-carboxamide derivatives, a scaffold of interest in medicinal chemistry and drug discovery for its potential as a building block in designing biologically active molecules. Researchers can utilize this compound as a key intermediate or starting material in synthetic chemistry projects, for screening in biological assays, or for analytical method development. Specific applications and the mechanism of action for this particular molecule are areas for ongoing investigation by qualified researchers. This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Propriétés

IUPAC Name

5-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-1-[2-(2,5-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O4/c1-5-34-20-10-9-18(14-21(20)35-6-2)11-12-27-25(33)23-24(26)31(30-29-23)15-22(32)28-19-13-16(3)7-8-17(19)4/h7-10,13-14H,5-6,11-12,15,26H2,1-4H3,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEODXGLOQGNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC(=O)NC3=C(C=CC(=C3)C)C)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Triazole Ring:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 5-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparaison Avec Des Composés Similaires

Metabolic Stability

  • CAI undergoes phase I metabolism to inactive 3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid (M1) , limiting efficacy .
  • The target compound’s 3,4-diethoxy and carbamoyl-methyl groups may reduce oxidative metabolism, extending half-life compared to CAI.

Hydrophobic Interactions

  • The diethoxy phenethyl and dimethylphenyl substituents enhance lipophilicity, favoring hydrophobic enclosure in protein pockets (a critical factor in Glide XP scoring ). This contrasts with ZIPSEY (hydroxypropan-2-yl substituent), which prioritizes hydrogen bonding over lipophilicity .

Pharmacological Potential

  • While CAI showed cytostatic effects, its clinical utility was hampered by metabolite inactivity .
  • The target compound’s carbamoyl-methyl linker may improve binding to targets like kinases or GPCRs, analogous to oxazole-containing triazoles in .

Activité Biologique

The compound 5-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological implications based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a triazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of amino and carboxamide functional groups enhances its solubility and potential bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 5-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), HepG2 (liver cancer).
  • IC50 Values :
    • MCF-7: IC50=1.1μM\text{IC}_{50}=1.1\,\mu M
    • HCT-116: IC50=2.6μM\text{IC}_{50}=2.6\,\mu M
    • HepG2: IC50=1.4μM\text{IC}_{50}=1.4\,\mu M

These results indicate that the compound exhibits potent cytotoxicity comparable to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that similar triazole compounds can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus.

Antimicrobial Efficacy

  • Bacterial Strains Tested :
    • E. coli
    • S. aureus
  • Inhibition Zones : Compounds exhibited significant inhibition zones in agar diffusion assays, suggesting potential as antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Mechanisms : The structural features allow interaction with bacterial cell membranes and inhibition of vital cellular processes.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerMCF-71.1
AnticancerHCT-1162.6
AnticancerHepG21.4
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.